![molecular formula C15H16N2O B11170374 2-phenyl-N-(pyridin-4-yl)butanamide](/img/structure/B11170374.png)
2-phenyl-N-(pyridin-4-yl)butanamide
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Overview
Description
2-phenyl-N-(pyridin-4-yl)butanamide is an organic compound belonging to the class of phenylacetamides. These are amide derivatives of phenylacetic acids. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to a butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 2-phenylbutanoic acid with 4-aminopyridine under appropriate conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-N-(pyridin-4-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of the androgen receptor (AR) in a tissue-selective manner. This modulation can enhance muscle tone and treat conditions caused by androgen deficiency . The compound’s interaction with AR involves binding to the receptor and influencing its activity, leading to downstream effects on gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetamides: Compounds like N-phenylacetamide share structural similarities but lack the pyridinyl group.
Pyridinyl derivatives: Compounds such as N-(pyridin-2-yl)butanamide have a similar structure but differ in the position of the pyridinyl group.
Uniqueness
2-phenyl-N-(pyridin-4-yl)butanamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18) |
InChI Key |
MODBYAQUXXEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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